molecular formula C20H17BrClN3O B11276850 N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B11276850
M. Wt: 430.7 g/mol
InChI Key: GGGREFDAUXBOOE-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a chemical compound with a complex structure. Let’s break it down:

    N-(4-Bromophenyl): This part of the compound contains a bromine-substituted phenyl group.

    6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: The core structure consists of a quinoline ring with a chlorine atom at position 6. Attached to this quinoline ring is a pyrrolidine-1-carbonyl group, which contributes to the compound’s overall functionality.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions could modify functional groups, impacting solubility and reactivity.

    Substitution: Substitution reactions (e.g., halogen exchange) may alter the substituents on the phenyl ring.

Common Reagents and Conditions::

    Halogenation: Bromination or chlorination using N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

    Carbonylation: Introduction of the pyrrolidine-1-carbonyl group via carbonylation reactions.

Major Products:: The primary product is N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine itself, but variations may arise due to regioselectivity during reactions.

Scientific Research Applications

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with molecular targets related to TGFP signaling pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers can compare N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine with related structures to highlight its uniqueness.

Properties

Molecular Formula

C20H17BrClN3O

Molecular Weight

430.7 g/mol

IUPAC Name

[4-(4-bromoanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H17BrClN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24)

InChI Key

GGGREFDAUXBOOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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